molecular formula C7H8IN B151185 (2-Iodophenyl)methanamine CAS No. 39959-51-8

(2-Iodophenyl)methanamine

Cat. No.: B151185
CAS No.: 39959-51-8
M. Wt: 233.05 g/mol
InChI Key: RHQNNLRITZIWGM-UHFFFAOYSA-N
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Description

(2-Iodophenyl)methanamine is an organic compound with the chemical formula C7H8IN. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methanamine group. This compound appears as a white crystalline powder and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Iodophenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of benzylamine with iodine or iodine-containing reagents. For instance, 1-azidomethyl-2-iodo-benzene can be reacted with triphenylphosphine in anhydrous tetrahydrofuran at 0°C, followed by warming to room temperature and stirring for 16 hours. The mixture is then treated with ammonium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (2-Iodophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenylmethanamines depending on the nucleophile used.

Scientific Research Applications

(2-Iodophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism by which (2-Iodophenyl)methanamine exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, for example, the compound is converted to aldehydes or ketones through the action of oxidizing agents like hypervalent iodine and TEMPO. The molecular targets and pathways involved in these reactions include the formation of intermediate imines or nitriles, which are then further oxidized to the final products .

Comparison with Similar Compounds

  • (2-Bromophenyl)methanamine
  • (2-Chlorophenyl)methanamine
  • (2-Fluorophenyl)methanamine

Comparison: (2-Iodophenyl)methanamine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, or fluorine analogs. The iodine atom is larger and more polarizable, making this compound more reactive in certain substitution and oxidation reactions. This uniqueness allows for specific applications where the reactivity of iodine is advantageous .

Properties

IUPAC Name

(2-iodophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQNNLRITZIWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388489
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39959-51-8
Record name 2-Iodobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39959-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-iodophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-azidomethyl-2-iodo-benzene (6.1 g, 23.4 mmol) in anhydrous THF (100 mL) was added triphenylphosphine (6.8 g, 25.7 mmol) at 0° C. The reaction mixture was slowly warmed up to room temperature and stirred for 16 h. The mixture was diluted with ammonium hydroxide (20 mL) and stirred for 3 h. The mixture was then treated with 2M NaOH (30 mL) and stirred for 1 h. The reaction mixture was acidified to pH 2 by adding 3 M HCl. The mixture was diluted with ether and the layers were separated. The aqueous layer was basified to pH 9 by adding 2 M NaOH and then extracted with CH2Cl2 (×3). The combined organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to yield an oily residue. The resulting residue was treated with ether and filtered. The filtrate was purified by silica gel column chromatography using 95:5 CH2Cl2:MeOH as an eluent to afford 5.4 g (80%) of 2-iodobenzylamine.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using (2-iodophenyl)methanamine in the synthesis of benzo-fused thiacycles?

A1: this compound plays a crucial role in a novel, one-pot synthesis of benzo-fused thiacycles, specifically 3,4-dihydro-2H-benzo[e][1,3]thiazines and 4H-benzo[e][1,3]thiazines. [] The reaction utilizes a copper-catalyzed intermolecular C–S coupling/cyclization tandem process. [] The presence of both the iodine atom and the amine group in this compound facilitates this tandem reaction. The iodine atom acts as a leaving group in the copper-catalyzed coupling with a sulfur source (like potassium thioacetate), while the amine group subsequently participates in the intramolecular cyclization to form the thiazine ring. [] This one-pot strategy eliminates the need to isolate the imine intermediate, streamlining the synthesis and potentially improving overall yields. []

Q2: Can this compound be used to synthesize other heterocycles besides benzo-fused thiacycles?

A2: Yes, this compound has also been successfully employed in the synthesis of 2-substituted quinazolines. [] This reaction, again catalyzed by copper, involves a domino reaction between this compound and amidines or imidates. [] The reaction likely proceeds through a Cu(I)-catalyzed N-arylation, followed by intramolecular nucleophilic substitution and Cu(II)-catalyzed oxidation. [] This highlights the versatility of this compound as a building block for diverse heterocyclic systems.

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